molecular formula C11H13Cl3N4 B12633954 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride

Cat. No.: B12633954
M. Wt: 307.6 g/mol
InChI Key: RLZJPQBZWAVEQM-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C11H13Cl3N4

Molecular Weight

307.6 g/mol

IUPAC Name

2-(4-chloro-6-pyridin-3-ylpyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H11ClN4.2ClH/c12-10-6-9(8-2-1-5-14-7-8)15-11(16-10)3-4-13;;/h1-2,5-7H,3-4,13H2;2*1H

InChI Key

RLZJPQBZWAVEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)CCN)Cl.Cl.Cl

Origin of Product

United States

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